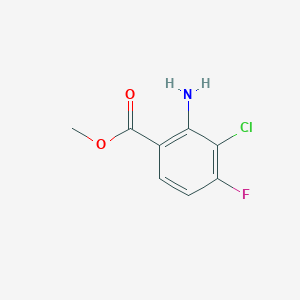
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group, a hydroxyl group on the second carbon, and a methyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group, followed by the introduction of the hydroxyl and methyl groups. One common method involves the reaction of a suitable amino acid precursor with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to hydroxylation and methylation reactions under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods to yield the free amino acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in protecting the amino group during biochemical reactions, while the hydroxyl and methyl groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
- 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
- 3-(((Benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
- N2-((Benzyloxy)carbonyl)-N1-((3S)-1-cyanopyrrolidin-3-yl)-L-leucine
Comparison: 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the second carbon, which influences its chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, such as phenyl or cyano groups, which can alter their properties and applications.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-hydroxy-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(17,10(14)15)8-13-11(16)18-7-9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3,(H,13,16)(H,14,15) |
Clave InChI |
KSMKQWHPNHPFCD-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)OCC1=CC=CC=C1)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


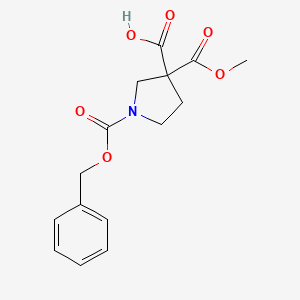
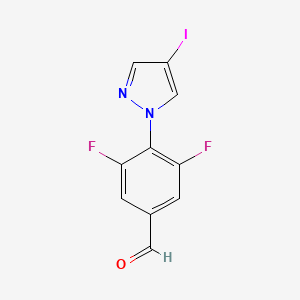
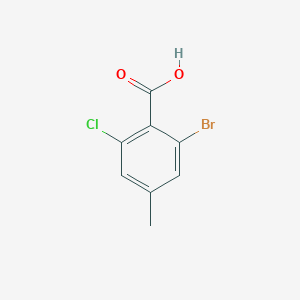

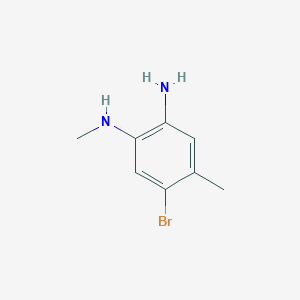
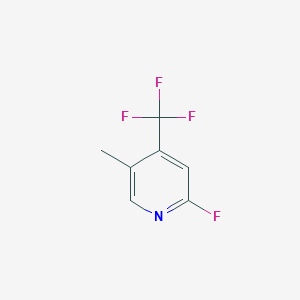
![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)

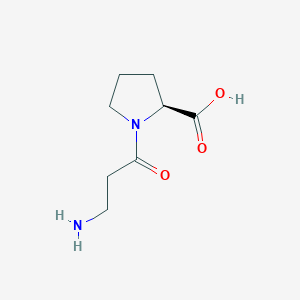
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
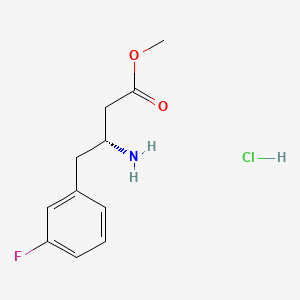
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)
